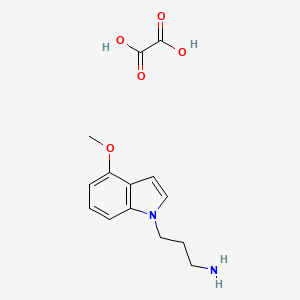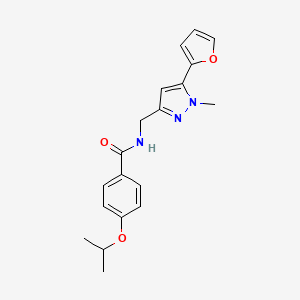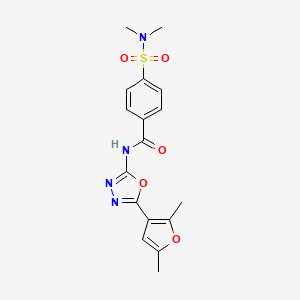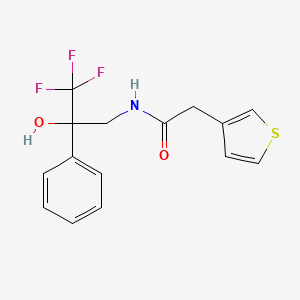![molecular formula C14H17N3O5S3 B2757746 1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219237-31-6](/img/structure/B2757746.png)
1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a benzo[d]thiazol-2-yl group, which is a type of heterocyclic aromatic compound. The presence of the methylsulfonyl groups suggests that this compound might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-yl group would likely contribute to the aromaticity of the compound, while the pyrrolidine ring would add some three-dimensionality to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the aromatic ring and the polar sulfonyl groups might make it relatively stable and soluble in polar solvents .Applications De Recherche Scientifique
Antimalarial and Antiviral Applications
A study by Fahim and Ismael (2021) delved into the antimalarial properties of sulfonamide derivatives, including compounds structurally related to 1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide. These compounds demonstrated significant in vitro antimalarial activity, attributed to their structural features, such as the benzo[d]thiazol-2-ylthio moiety. The research also highlighted their ADMET properties, indicating a promising pharmacokinetic profile for further development (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
Research by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, showcasing the potential of these compounds as selective class III agents for arrhythmias. This indicates the therapeutic significance of sulfonamide derivatives in cardiac applications (Morgan et al., 1990).
Antitumor and Antibacterial Agents
A study by Hafez et al. (2017) on the synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and their derivatives revealed potent antitumor and antibacterial activities. Some compounds outperformed standard drugs in in vitro assays against human tumor cell lines and bacterial strains, suggesting their potential as leads for developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Anticancer Agents
An abstract presented by Redda et al. (2011) discussed the synthesis of substituted benzamide/benzenesulfonamide derivatives with anticancer properties. These compounds demonstrated cytotoxic effects on breast cancer cell lines in vitro, highlighting their potential in cancer therapy (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).
Molecular Docking and Biological Activity
Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. This research underscores the importance of computational methods in identifying and optimizing drug candidates with potential antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S3/c1-24(19,20)9-5-6-10-12(8-9)23-14(15-10)16-13(18)11-4-3-7-17(11)25(2,21)22/h5-6,8,11H,3-4,7H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSQBEFTYPVGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2757665.png)


![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2757670.png)
![2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2757671.png)

![6-Oxaspiro[4.5]decane-9-carbonitrile](/img/structure/B2757677.png)





![N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2757685.png)
![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2757686.png)